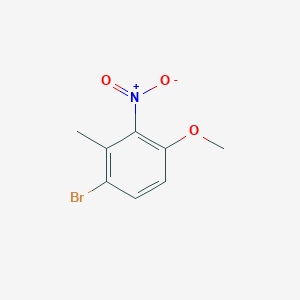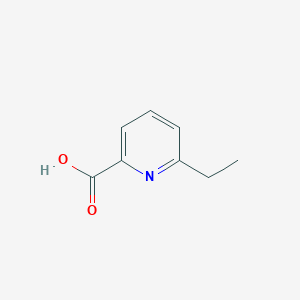
4-(二甲氨基)-4-苯基环己烷-1-酮
概述
描述
The compound “4-(Dimethylamino)-4-phenylcyclohexan-1-one” is a cyclohexanone derivative with a dimethylamino group and a phenyl group attached at the 4-position. Cyclohexanone derivatives are a class of compounds that have been studied for various applications, including in the synthesis of pharmaceuticals and other organic compounds .
Molecular Structure Analysis
Based on its name, “4-(Dimethylamino)-4-phenylcyclohexan-1-one” would have a cyclohexanone ring (a six-membered carbon ring with a ketone functional group), with a phenyl ring and a dimethylamino group attached at the 4-position of the ring. The exact 3D structure and conformation would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties would depend on the specific structure and functional groups of the compound .科学研究应用
镇痛特性和结构修饰
Lednicer 等人 (1981) 研究了 4-(二甲氨基)-4-苯基环己烷-1-酮衍生物的镇痛特性,重点关注羰基官能团的修饰。他们发现某些结构变化,例如亲脂部分的加入,显著提高了效力,表明分子结构在镇痛药的受体相互作用中很重要 (Lednicer, Vonvoigtlander, & Emmert, 1981).
光学特性和器件应用
Rahulan 等人 (2014) 探讨了由 4-(二甲氨基)-4-苯基环己烷-1-酮合成的化合物的非线性光学特性。他们发现该化合物表现出随着激发强度增加从可饱和吸收转变为反向可饱和吸收,表明其作为光学限幅器等光学器件应用的潜力 (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).
抗菌活性
Ghorab 等人 (2017) 合成了一系列 4-(二甲氨基)-4-苯基环己烷-1-酮衍生物,并评估了它们对各种细菌和真菌的抗菌活性。他们发现某些化合物表现出显着的抗菌活性,表明这些衍生物在抗菌应用中的潜力 (Ghorab, Soliman, Alsaid, & Askar, 2017).
抗抑郁潜力
Zhang 等人 (2016) 对一种由 4-(二甲氨基)-4-苯基环己烷-1-酮衍生的新型化合物 LPM580153 的研究表明,该化合物在动物模型中表现出有效的抗抑郁样作用。该研究强调了其作为三重再摄取抑制剂的作用,影响血清素、去甲肾上腺素和多巴胺的再摄取,为抗抑郁治疗提供了一个潜在的新途径 (Zhang, Shao, Tian, Zhong, Ye, Meng, Liu, & Wang, 2016).
作用机制
The mechanism of action of a compound generally refers to its behavior in a biological context, such as how a drug interacts with a biological target. Without specific information about the biological activity of “4-(Dimethylamino)-4-phenylcyclohexan-1-one”, it’s not possible to provide a mechanism of action .
未来方向
属性
IUPAC Name |
4-(dimethylamino)-4-phenylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-15(2)14(10-8-13(16)9-11-14)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOPEYZZVGZQFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC(=O)CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465439 | |
| Record name | 4-dimethylamino-4-phenylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65619-20-7 | |
| Record name | 4-dimethylamino-4-phenylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


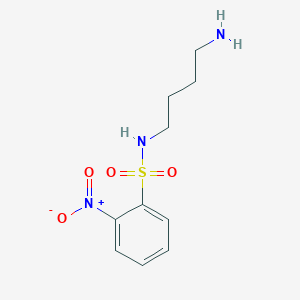
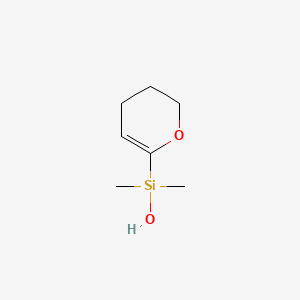
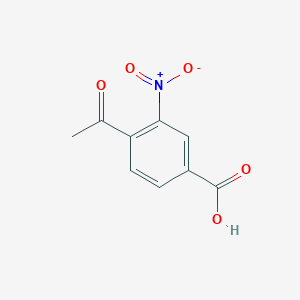
![(2R,4R,5S)-2-Benzyl-4-[tert-butyl(dimethyl)silyl]oxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid](/img/structure/B1338998.png)
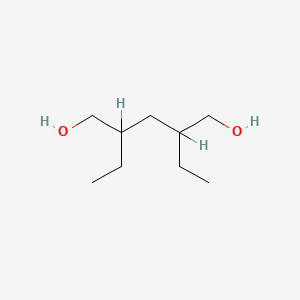
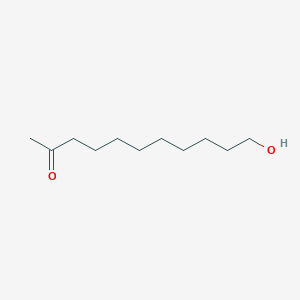

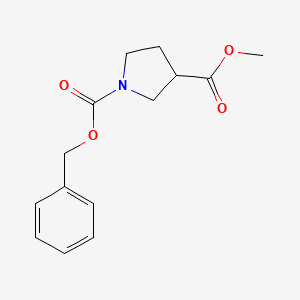
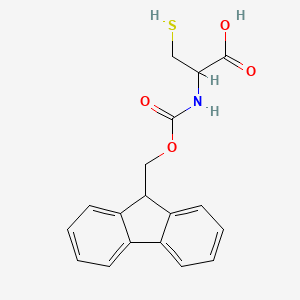
![[2,4'-Bipyridine]-5-carbonitrile](/img/structure/B1339014.png)

